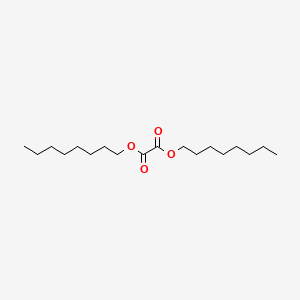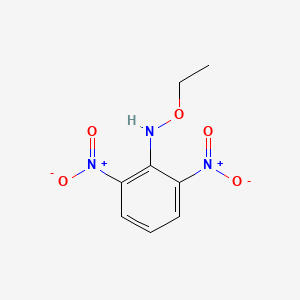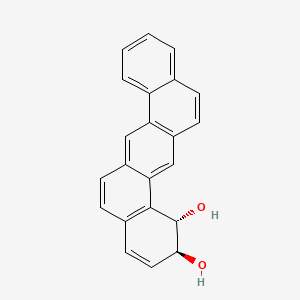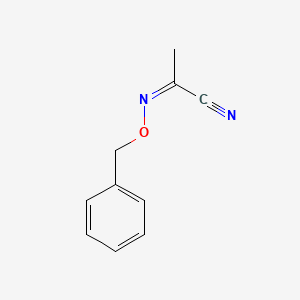
6-Tetradecene-8,10,12-triyn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tetradecene-8,10,12-triyn-3-one is an organic compound with the molecular formula C₁₄H₁₄O. It is characterized by a unique structure that includes multiple bonds, specifically two double bonds and three triple bonds, along with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tetradecene-8,10,12-triyn-3-one typically involves the use of alkyne and alkene precursors. One common method is the coupling of a tetradecene derivative with a triynone precursor under controlled conditions. The reaction often requires the presence of a catalyst, such as palladium or copper, to facilitate the formation of the multiple bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Tetradecene-8,10,12-triyn-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the multiple bonds into single bonds, resulting in saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
6-Tetradecene-8,10,12-triyn-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive multiple bonds.
Mechanism of Action
The mechanism of action of 6-Tetradecene-8,10,12-triyn-3-one involves its interaction with molecular targets through its multiple bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or materials. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or cross-linking in polymer chemistry.
Comparison with Similar Compounds
Similar Compounds
6-Tetradecene-8,10,12-triyne-3-one: A closely related compound with similar multiple bonds but different functional groups.
Tetradec-6-ene-8,10,12-triyne-3-one: Another similar compound with variations in the position of the multiple bonds.
Uniqueness
6-Tetradecene-8,10,12-triyn-3-one is unique due to its specific combination of double and triple bonds along with a ketone group
Properties
CAS No. |
2739-59-5 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(Z)-tetradec-6-en-8,10,12-triyn-3-one |
InChI |
InChI=1S/C14H14O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h10-11H,4,12-13H2,1-2H3/b11-10- |
InChI Key |
FPCUXOLBEQHUKP-KHPPLWFESA-N |
Isomeric SMILES |
CCC(=O)CC/C=C\C#CC#CC#CC |
Canonical SMILES |
CCC(=O)CCC=CC#CC#CC#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















